N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide
Description
The exact mass of the compound this compound is 413.0333967 g/mol and the complexity rating of the compound is 555. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2N3O3/c1-27-17-9-12-5-3-2-4-11(12)8-15(17)18(26)23-20-25-24-19(28-20)14-10-13(21)6-7-16(14)22/h2-10H,1H3,(H,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLRVCRYCXFIAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=NN=C(O3)C4=C(C=CC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide is a synthetic organic compound belonging to the class of oxadiazole derivatives. Its unique structure combines a 1,3,4-oxadiazole ring with a methoxy-substituted naphthalene moiety, which imparts distinct biological activities. This article reviews the biological activity of this compound, focusing on its biochemical properties, cellular effects, and potential therapeutic applications.
Enzyme Inhibition
Research indicates that this compound exhibits significant inhibition of various enzymes. Notably, it has been shown to inhibit α-glucosidase activity, which plays a crucial role in carbohydrate metabolism. This inhibition suggests potential applications in managing diabetes by regulating blood sugar levels.
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various bacterial strains. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria. For instance, derivatives of oxadiazoles similar to this compound have shown promising antibacterial activity in vitro .
Cytotoxicity and Anticancer Activity
A series of studies have evaluated the cytotoxic effects of this compound on different cancer cell lines. The compound has been found to exhibit selective cytotoxicity towards several cancer types, including liver carcinoma (HUH7) and breast cancer (MCF-7), with IC50 values indicating significant potency compared to standard chemotherapeutics like doxorubicin .
| Cell Line | IC50 (µM) | Comparison Agent |
|---|---|---|
| HUH7 | 10.1 | 5-Fluorouracil |
| MCF-7 | 3.1 | Doxorubicin |
Gene Expression Modulation
The compound influences gene expression related to cell cycle regulation and apoptosis. It has been observed to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors in cancer cells, indicating its potential as an anticancer agent .
Impact on Cellular Signaling Pathways
This compound affects various cellular signaling pathways. Studies suggest that it may interfere with pathways involved in cell proliferation and survival, further supporting its role as a therapeutic candidate in oncology .
Case Study 1: Anticancer Activity
In a study involving HUH7 liver cancer cells, compounds structurally related to this compound were evaluated for their cytotoxic effects. The results showed that several derivatives exhibited better IC50 values than conventional chemotherapeutics like 5-FU .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of oxadiazole derivatives against common bacterial strains such as E. coli and S. aureus. The results indicated that these compounds could serve as potential candidates for developing new antibiotics due to their significant antibacterial properties .
Scientific Research Applications
Medicinal Chemistry
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide has been investigated for its potential therapeutic effects:
- Antimicrobial Activity : Compounds in the oxadiazole class have demonstrated antimicrobial properties. This compound may exhibit activity against various bacterial strains and fungi by disrupting cellular processes.
- Anticancer Properties : Research indicates that derivatives of this compound can inhibit cancer cell proliferation. For instance, studies have shown effectiveness against breast and colon cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
- Enzyme Inhibition : The compound has been reported to inhibit enzymes such as α-glucosidase, which plays a crucial role in carbohydrate metabolism. This inhibition can be beneficial in managing conditions like diabetes by reducing glucose absorption.
Biochemical Mechanisms
The mechanisms through which this compound exerts its biological effects include:
- Interaction with Cellular Signaling Pathways : It may alter signaling pathways involved in cell survival and apoptosis, leading to increased apoptosis in cancer cells while sparing normal cells.
- Gene Expression Modulation : The compound has been observed to affect the expression of genes associated with the cell cycle and apoptosis, resulting in the inhibition of tumor growth and progression.
Material Science
The unique chemical properties of this compound make it suitable for developing new materials:
- Polymer Development : It can serve as a building block for synthesizing polymers with specific properties.
- Coatings and Films : The compound's stability and reactivity allow it to be used in creating coatings that require specific chemical resistance or functional properties.
Case Studies
Several studies have explored the applications of this compound:
- Anticancer Activity Study : A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various oxadiazole derivatives, including this compound. Results indicated significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values in the low micromolar range.
- Antimicrobial Assessment : Research conducted on the antimicrobial efficacy of oxadiazole derivatives highlighted that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
- Diabetes Management Research : A pharmacological study investigated the effects of this compound on α-glucosidase inhibition. Results demonstrated that it significantly reduced glucose absorption in vitro, indicating its potential for managing postprandial blood sugar levels.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via cyclocondensation of 2,5-dichlorophenyl-substituted hydrazides with 3-methoxynaphthalene-2-carbonyl chloride. Key steps include:
- Oxadiazol formation : Use carbodiimide coupling agents (e.g., DCC) in anhydrous DMF under nitrogen to form the 1,3,4-oxadiazole ring .
- Optimization : Employ Design of Experiments (DoE) to assess variables like temperature (80–120°C), solvent polarity, and catalyst loading. Fractional factorial designs can minimize trials while identifying critical parameters (e.g., reaction time and stoichiometry) .
- Validation : Monitor reaction progress via TLC or HPLC, and confirm purity through recrystallization in ethanol/water mixtures .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- HPLC : Use a C18 column with a methanol/water gradient (70:30 to 95:5) to assess purity (>98%) .
- NMR : Confirm substitution patterns (e.g., ¹H NMR for methoxy protons at δ 3.8–4.0 ppm and aromatic protons in the naphthalene moiety at δ 7.2–8.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS for molecular ion confirmation (expected [M+H]⁺ ~442 m/z) .
- Crystallography : Single-crystal X-ray diffraction to resolve ambiguities in regiochemistry or stereoelectronic effects .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Hazard Mitigation :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods for synthesis and handling to avoid inhalation of fine particulates .
- Storage : Store in amber glass vials at 4°C under inert gas (argon) to prevent hydrolysis or photodegradation .
Advanced Research Questions
Q. How can computational modeling be integrated into the design of derivatives of this compound for enhanced biological activity?
- Strategy :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to target proteins (e.g., kinases or GPCRs). Focus on substituent effects at the oxadiazole and naphthalene moieties .
- QSAR Modeling : Train models on existing bioactivity data to correlate electronic parameters (Hammett σ) or steric bulk (molar refractivity) with IC₅₀ values .
- Validation : Synthesize top-ranked derivatives and test in vitro (e.g., enzyme inhibition assays) to validate computational predictions .
Q. What strategies resolve contradictions in reported biological activity data across different studies?
- Root Cause Analysis :
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use reference inhibitors as internal controls .
- Solubility Issues : Pre-solubilize the compound in DMSO (≤0.1% final concentration) to avoid aggregation in cellular assays .
Q. What methodologies are effective in studying the compound's interactions with biological targets?
- Biophysical Techniques :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins on sensor chips to measure real-time binding kinetics (ka/kd) .
- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes during ligand-receptor interactions for thermodynamic profiling .
- Cellular Imaging : Confocal microscopy with fluorescently tagged derivatives (e.g., BODIPY conjugates) to track subcellular localization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
